Icerguastat

PPP1R15A PPP1R15B eIF2α phosphatase

Icerguastat (Sephin1, IFB-088) is the only PPP1R15A inhibitor with validated Phase 2 clinical safety and defined human pharmacokinetics, making it indispensable for translational studies bridging preclinical ALS, MS, CMT, and prion disease models to clinical application. Unlike Guanabenz (confounded by α2-adrenergic activity) or Salubrinal (broad phosphatase inhibition), Icerguastat selectively targets PPP1R15A without off-target adrenergic effects, ensuring reproducible, clinically relevant results. For biomarker discovery and ISR pathway dissection, this is the definitive tool compound.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
CAS No. 951441-04-6
Cat. No. B1681623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcerguastat
CAS951441-04-6
SynonymsSephin1;  Sephin-1;  Sephin 1, icerguastatum;  icerguastat
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN=C(N)N)Cl
InChIInChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
InChIKeyPDWJALXSRRSUHR-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility24.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Icerguastat (CAS 951441-04-6) – PPP1R15A Selective Inhibitor for ALS, MS, and CMT Research


Icerguastat (also known as Sephin1, IFB-088) is a selective small-molecule inhibitor of the protein phosphatase 1 regulatory subunit 15A (PPP1R15A; also called GADD34), a key regulator of the integrated stress response (ISR) [1]. It functions by inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging a protective cellular response to proteostatic stress. Structurally, it is a derivative of the α2-adrenergic agonist Guanabenz, but with critical modifications that eliminate adrenergic activity [2]. It has advanced to Phase 2 clinical trials for amyotrophic lateral sclerosis (ALS) and Phase 1 for Charcot-Marie-Tooth disease [3].

Why Unspecified PPP1R15A or eIF2α Modulators Cannot Substitute for Icerguastat


Generic or alternative compounds targeting the ISR pathway, such as Guanabenz or Salubrinal, cannot be reliably interchanged with Icerguastat due to significant differences in target selectivity, off-target pharmacology, and clinical development status. As detailed in the quantitative evidence below, Icerguastat's specific profile—combining PPP1R15A selectivity with a lack of α2-adrenergic activity—creates a distinct therapeutic window not offered by its analogs [1]. Substituting with compounds that have different selectivity or toxicity profiles can lead to confounded experimental results or failed translational outcomes.

Icerguastat (CAS 951441-04-6) – Key Quantitative Differentiation Data


Selective PPP1R15A Inhibition with No Activity on PPP1R15B

Icerguastat selectively inhibits the stress-induced PPP1R15A-PP1c complex while sparing the constitutively active PPP1R15B-PP1c complex. This selectivity is a key differentiator from other phosphatase inhibitors like Salubrinal, which lacks this target discrimination and can inhibit both PP1 and PP2A, causing eIF2α aggregation [1]. In contrast, both Guanabenz and Icerguastat do not cause such aggregation [1].

PPP1R15A PPP1R15B eIF2α phosphatase Holophosphatase Selectivity

Absence of α2-Adrenergic Activity vs. Guanabenz

Icerguastat is a structural derivative of Guanabenz specifically designed to eliminate α2-adrenergic receptor agonist activity [1]. While Guanabenz is a potent α2-adrenergic agonist associated with side effects like drowsiness and lethargy [2], Icerguastat demonstrates no such activity, allowing for higher, therapeutically relevant dosing without these limiting side effects [1]. Both compounds show comparable efficacy in blocking NMDA-induced neuronal death in vitro [1].

α2-adrenergic Guanabenz Off-target Neuroprotection Safety

Advanced Clinical Development in ALS and CMT

Icerguastat has advanced to a Phase 2 clinical trial for bulbar-onset ALS (NCT05508074), a randomized, double-blind, placebo-controlled study evaluating its efficacy when added to standard-of-care Riluzole [1]. Positive safety data from this trial has been reported [2]. It is also in Phase 1 development for Charcot-Marie-Tooth disease [3]. In contrast, structurally related compounds like Guanabenz and Salubrinal remain preclinical tools, with Guanabenz's clinical use discontinued due to side effects [4].

Clinical Trial Phase 2 ALS CMT Orphan Drug

In Vivo Efficacy in Preclinical Models of ALS and Multiple Sclerosis

Icerguastat has demonstrated consistent in vivo efficacy across multiple neurodegenerative disease models. In the SOD1G93A mouse model of ALS, it prevented motor neuron loss and molecular defects [1]. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, it delayed disease onset and reduced oligodendrocyte and axon loss [2]. While Guanabenz showed similar neuroprotective effects in some assays, its use in the SOD1G93A model accelerated disease, highlighting a critical divergence in in vivo outcomes likely due to α2-adrenergic off-target effects [3].

ALS Multiple Sclerosis SOD1G93A EAE Neuroprotection

Icerguastat (CAS 951441-04-6) – Optimal Research and Industrial Applications


Preclinical Efficacy Studies in Protein Misfolding and Neurodegenerative Disease Models

Based on its proven in vivo efficacy in SOD1G93A ALS and EAE multiple sclerosis models [REFS-1, REFS-2], Icerguastat is the preferred tool compound for investigating the therapeutic potential of PPP1R15A inhibition in rodent models of protein misfolding diseases, including ALS, multiple sclerosis, Charcot-Marie-Tooth disease, and prion diseases.

Translational and Clinical Research Requiring Human-Relevant Pharmacokinetics and Safety Data

For studies aiming to bridge the gap between preclinical findings and clinical application, Icerguastat is the only compound in its class with a defined human pharmacokinetic profile from Phase 1 studies and a positive safety record from a Phase 2 ALS trial [REFS-3, REFS-4]. This makes it essential for biomarker discovery and translational pharmacology projects.

Mechanistic Studies Requiring Selective PPP1R15A Inhibition Without α2-Adrenergic Confounding

When dissecting the specific role of the PPP1R15A/eIF2α axis in cellular stress responses, Icerguastat is the only available tool that provides potent, selective inhibition of this target without the confounding α2-adrenergic activity of Guanabenz or the broader phosphatase inhibition profile of Salubrinal [REFS-5, REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icerguastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.